molecular formula C18H30N2O2 B13808674 6,11-Hexadecadienyl diazoacetate

6,11-Hexadecadienyl diazoacetate

Cat. No.: B13808674
M. Wt: 306.4 g/mol
InChI Key: VOIKYOXLNYIWHU-RINXSNKBSA-N
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Description

6,11-Hexadecadienyl diazoacetate is an organic compound characterized by the presence of a diazo group attached to a hexadecadienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Hexadecadienyl diazoacetate typically involves the reaction of 6,11-Hexadecadienyl alcohol with diazoacetic acid or its derivatives. The reaction is often catalyzed by metal-based Lewis acids, such as tin(II) chloride or boron trifluoride, under controlled temperature and pressure conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6,11-Hexadecadienyl diazoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6,11-Hexadecadienyl diazoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,11-Hexadecadienyl diazoacetate involves the formation of reactive intermediates, such as carbenes or nitrenes, which can undergo various chemical transformations. These intermediates can interact with molecular targets, including enzymes and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,11-Hexadecadienyl acetate
  • 6,11-Hexadecadien-1-ol

Uniqueness

6,11-Hexadecadienyl diazoacetate is unique due to its diazo group, which imparts distinct reactivity compared to similar compounds like 6,11-Hexadecadienyl acetate. The presence of the diazo group allows for the formation of reactive intermediates, enabling a broader range of chemical transformations and applications .

Properties

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

[(6E,11E)-hexadeca-6,11-dienyl] 2-diazoacetate

InChI

InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17-20-19/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3/b6-5+,11-10+

InChI Key

VOIKYOXLNYIWHU-RINXSNKBSA-N

Isomeric SMILES

CCCC/C=C/CCC/C=C/CCCCCOC(=O)C=[N+]=[N-]

Canonical SMILES

CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-]

Origin of Product

United States

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